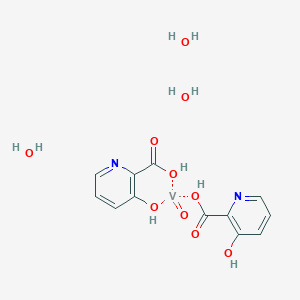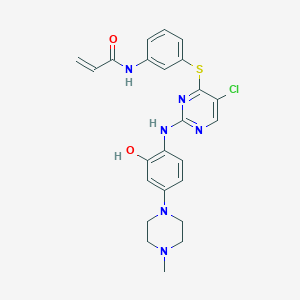![molecular formula C22H30N6O3S B1193851 6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine](/img/structure/B1193851.png)
6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TP-238 is a probe for CECR2/BPTF bromodomains.
Applications De Recherche Scientifique
Serotonin 5-HT6 Receptor Antagonists
Research on derivatives of pyrazolo[1,5-a]pyrimidines, such as 6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine, has shown significant antagonist activity on serotonin 5-HT6 receptors. These compounds are of interest due to their potential therapeutic applications in neuropsychiatric disorders. A study by Ivachtchenko et al. (2013) in the Pharmaceutical Chemistry Journal demonstrated that certain derivatives, particularly those with specific substitutions, showed high antagonistic activity at picomolar levels, indicating their potential as effective 5-HT6 antagonists (Ivachtchenko et al., 2013).
Phosphodiesterase Inhibitors
A series of 6-phenylpyrazolo[3,4-d]pyrimidones, closely related to the queried compound, have been identified as specific inhibitors of cGMP-specific (type V) phosphodiesterase. This enzyme is important in various physiological processes, including smooth muscle relaxation. Dumaitre and Dodic (1996) in the Journal of Medicinal Chemistry explored these compounds' inhibitory activities and found that modifications at certain positions on the phenyl ring are crucial for their activity. These findings have implications for developing new therapeutic agents for conditions like hypertension (Dumaitre & Dodic, 1996).
Anti-Inflammatory Activities
Compounds similar to 6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine have shown potential as non-steroidal anti-inflammatory agents (NSAIDs). Research by Rajashree and Harinath (2011) in the Asian Journal of Research in Chemistry found that certain derivatives exhibited significant analgesic and anti-inflammatory activities with reduced gastric irritation, suggesting a safer alternative to traditional NSAIDs (Rajashree & Harinath, 2011).
Antimicrobial and Anticancer Applications
The pyrazolo[1,5-a]pyrimidine derivatives, similar to the compound , have been explored for their antimicrobial and anticancer properties. Studies have shown that certain derivatives exhibit significant activity against bacterial and fungal strains, as well as inhibitory effects on cancer cell lines. This suggests potential utility in the development of new antimicrobial and anticancer drugs. A study by Alsaedi et al. (2019) in Molecules indicated the effectiveness of these derivatives, especially those with certain sulfonyl groups, against various microorganisms and cancer cells (Alsaedi, Farghaly, & Shaaban, 2019).
Propriétés
Nom du produit |
6-{4-[3-(dimethylamino)propoxy]phenyl}-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]pyrimidin-4-amine |
|---|---|
Formule moléculaire |
C22H30N6O3S |
Poids moléculaire |
458.58 |
Nom IUPAC |
N-(3-(1H-Pyrazol-1-yl)propyl)-6-(4-(3-(dimethylamino)propoxy)phenyl)-2-(methylsulfonyl)pyrimidin-4-amine |
InChI |
InChI=1S/C22H30N6O3S/c1-27(2)13-6-16-31-19-9-7-18(8-10-19)20-17-21(26-22(25-20)32(3,29)30)23-11-4-14-28-15-5-12-24-28/h5,7-10,12,15,17H,4,6,11,13-14,16H2,1-3H3,(H,23,25,26) |
Clé InChI |
MSIJJXOWLFOYIN-UHFFFAOYSA-N |
SMILES |
O=S(C1=NC(C2=CC=C(OCCCN(C)C)C=C2)=CC(NCCCN3N=CC=C3)=N1)(C)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
TP238; TP-238; TP 238 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-butyl-1-{4-[(4-chlorobenzoyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B1193771.png)

![N-[4-({3-[(3,5-dimethoxyphenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]-3-methoxy-4-methylbenzamide](/img/structure/B1193789.png)
